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Compound of Interest

Compound Name:
Dicyclohexyl(2-(2-methyl-1,3-

dioxolan-2-yl)phenyl)phosphine

CAS No.: 221187-50-4

Cat. No.: B1352579

Get Quote

Executive Summary
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a sterically demanding,

electron-rich phosphine ligand featuring a pendant 1,3-dioxolane (acetal) group. Unlike

standard biaryl phosphines (e.g., SPhos, XPhos) that rely on interactions with the ipso-carbon

or methoxy groups, this ligand utilizes the hemilabile coordination of the acetal oxygen to

stabilize the metal center.

Its primary utility lies in Palladium-catalyzed C-C and C-N bond formation (Suzuki-Miyaura and

Buchwald-Hartwig couplings), where it facilitates the coupling of challenging substrates by

modulating the electron density and coordination geometry of the palladium catalyst throughout

the catalytic cycle.
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Property Specification

IUPAC Name
Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-

yl)phenyl]phosphane

Common Identifier
2'-(Dicyclohexylphosphino)acetophenone

ethylene ketal

CAS Number 221187-50-4

Molecular Formula C₂₂H₃₃O₂P

Molecular Weight 360.47 g/mol

Ligand Class
Hemilabile P,O-Donor; Bulky Alkyl-Aryl

Phosphine

Coordination Mode
-P (Active)

-P,O (Resting)

Mechanistic Architecture: The Hemilabile P,O-Effect
The catalytic superiority of this ligand stems from the "Hemilabile P,O-Effect." In homogenous

catalysis, high activity requires a low-coordinate metal species (to allow substrate binding),

while high stability requires a saturated metal center (to prevent aggregation into Pd black).

This ligand solves this dichotomy dynamically.

The Dynamic Coordination Equilibrium
The 1,3-dioxolane ring acts as a weak intramolecular donor. The oxygen atom of the acetal

coordinates to the Palladium center to form a stable 5- or 6-membered chelate ring (depending

on conformation) during the resting state.

Resting State Stabilization: The

-P,O binding mode protects the Pd(0) center from decomposition when substrates are
depleted.
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Active Site Generation: Upon the approach of a substrate (e.g., Aryl Halide), the weak Pd-O

bond dissociates, opening a coordination site for Oxidative Addition.

Reductive Elimination Promotion: The steric bulk of the two cyclohexyl groups (Cy) creates a

large cone angle, forcing the product out of the coordination sphere.

Mechanistic Pathway Visualization
The following diagram illustrates the dynamic opening and closing of the chelate ring during the

Suzuki-Miyaura coupling cycle.
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Ligand State Logic
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Figure 1: The catalytic cycle demonstrating the hemilabile "opening" of the acetal arm during

oxidative addition and its "closing" to regenerate the stable active species.[1]

Experimental Application: Suzuki-Miyaura Coupling
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This protocol describes the use of Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-
yl)phenyl)phosphine for the coupling of a deactivated aryl chloride with a boronic acid. This

ligand is particularly effective for substrates that are prone to side reactions, as the hemilabile

arm suppresses

-hydride elimination.

Reagents and Stoichiometry[2]
Catalyst Precursor: Pd(OAc)₂ (1.0 mol%) or Pd₂(dba)₃ (0.5 mol%)

Ligand: Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine (1.2 - 2.0 mol%)

Note: A Ligand:Pd ratio of 1.2:1 to 2:1 is recommended to ensure full complexation.

Substrate: Aryl Chloride (1.0 equiv)

Nucleophile: Aryl Boronic Acid (1.5 equiv)

Base: K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃

Solvent: Toluene, 1,4-Dioxane, or THF (degassed)

Step-by-Step Protocol
Catalyst Pre-formation (Recommended):

In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.24 mg, 0.01 mmol)

and the Ligand (4.32 mg, 0.012 mmol).

Add 1.0 mL of anhydrous solvent (e.g., Toluene). Stir at room temperature for 15 minutes.

The solution should change color (typically from orange to pale yellow/clear), indicating

the formation of the L-Pd(0) active species via reduction by the phosphine or solvent.

Reaction Assembly:

Add the Aryl Chloride (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and finely ground K₃PO₄

(2.0 mmol) to the vial.
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Add the remaining solvent (total concentration 0.2 M - 0.5 M).

Execution:

Seal the vial with a Teflon-lined cap.

Heat the reaction mixture to 80°C - 100°C for 2 to 12 hours.

Monitoring: Monitor conversion via GC-MS or LC-MS. The hemilabile ligand typically

initiates the reaction rapidly; if an induction period is observed, ensure the pre-formation

step (Step 1) was sufficient.

Workup:

Cool to room temperature.[2][3] Filter the mixture through a pad of Celite to remove

inorganic salts and Palladium black (if any).

Concentrate the filtrate under reduced pressure and purify via flash column

chromatography.

Scientific Integrity & Troubleshooting
Stability vs. Decomposition
While the acetal group is robust, it can hydrolyze under strongly acidic conditions to form the

corresponding ketone-phosphine (2-(dicyclohexylphosphino)acetophenone).

Validation: If the reaction mixture becomes acidic, the ligand may convert to the ketone form.

Interestingly, the ketone-phosphine is also a competent ligand (often called a "keto-

phosphine"), but it has different electronic properties.

Control: To maintain the acetal integrity, use anhydrous bases (K₃PO₄, Cs₂CO₃) and avoid

aqueous acidic co-solvents.

Comparative Performance
Compared to non-functionalized ligands (e.g., PCy₃), the acetal-functionalized ligand shows:

Higher Turnover Numbers (TON): Due to protection against Pd aggregation.
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Broader Scope: Ability to couple sterically hindered biaryls due to the flexibility of the

hemilabile arm.

Self-Validating the Active Species
To confirm the ligand is acting in its hemilabile capacity rather than as a simple monodentate

phosphine:

³¹P NMR Analysis: The complexed ligand will show a significant coordination shift. A broad

peak or multiple exchange peaks at room temperature often indicate the dynamic on/off

behavior of the oxygen arm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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